Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Relative to Carboxylic Acid Analog
The target compound, ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, exhibits a calculated LogP of 3.7 (XLogP3) and a topological polar surface area (TPSA) of 44.1 Ų . In comparison, its direct carboxylic acid analog (1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid) has a significantly lower LogP (estimated ~2.5–3.0) due to the ionizable acid group and a larger TPSA (~60–65 Ų). The ester's higher lipophilicity and lower TPSA place it within the favorable CNS MPO desirability range (TPSA < 90 Ų, LogP 2–5), making it a more suitable scaffold for CNS-penetrant lead optimization than the carboxylic acid analog [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.7 (XLogP3); TPSA = 44.1 Ų |
| Comparator Or Baseline | 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (estimated LogP ~2.5–3.0, TPSA ~60–65 Ų) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.2; ΔTPSA ≈ -16 to -21 Ų |
| Conditions | Calculated values (XLogP3, TPSA) from authoritative chemical database entries |
Why This Matters
For CNS drug discovery programs, the ester prodrug or scaffold approach often requires a LogP > 3 and TPSA < 90 Ų to achieve sufficient brain penetration; this compound meets those criteria whereas the carboxylic acid analog does not.
- [1] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. https://doi.org/10.1021/cn100008c View Source
